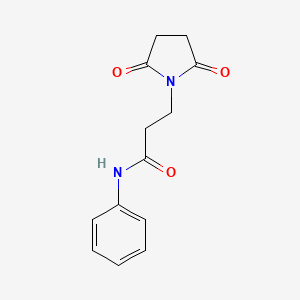![molecular formula C18H18N2O3 B5834757 1-benzyl-3-hydroxy-3-[(2E)-2-hydroxyiminopropyl]indol-2-one](/img/structure/B5834757.png)
1-benzyl-3-hydroxy-3-[(2E)-2-hydroxyiminopropyl]indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-hydroxy-3-[(2E)-2-hydroxyiminopropyl]indol-2-one is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-hydroxy-3-[(2E)-2-hydroxyiminopropyl]indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with an appropriate indole derivative, followed by oxidation and subsequent hydroxyimino formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-hydroxy-3-[(2E)-2-hydroxyiminopropyl]indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-3-hydroxy-3-[(2E)-2-hydroxyiminopropyl]indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-benzyl-3-hydroxy-3-[(2E)-2-hydroxyiminopropyl]indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyimino group plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-Benzyl-3-hydroxy-1H-indazole
- 1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol
Comparison: 1-Benzyl-3-hydroxy-3-[(2E)-2-hydroxyiminopropyl]indol-2-one is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where other indole derivatives may not be as effective.
Propiedades
IUPAC Name |
1-benzyl-3-hydroxy-3-[(2E)-2-hydroxyiminopropyl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(19-23)11-18(22)15-9-5-6-10-16(15)20(17(18)21)12-14-7-3-2-4-8-14/h2-10,22-23H,11-12H2,1H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJBXBDSNZJSNY-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)
![N-[(2,6-dichlorophenyl)methyl]-3,5-dimethoxyaniline](/img/structure/B5834689.png)
![N-[(3,5-dimethylphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B5834693.png)
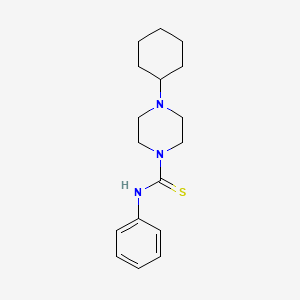
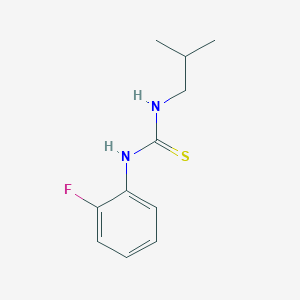
![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B5834712.png)
![2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5834716.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5834721.png)
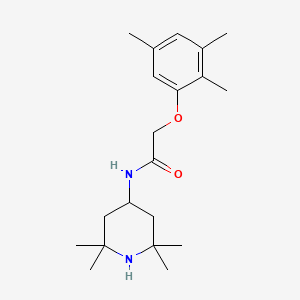
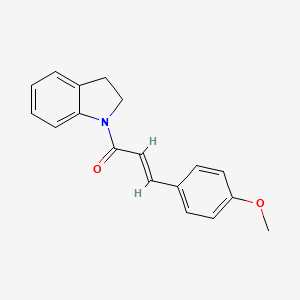
![N'-(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)acetohydrazide](/img/structure/B5834738.png)
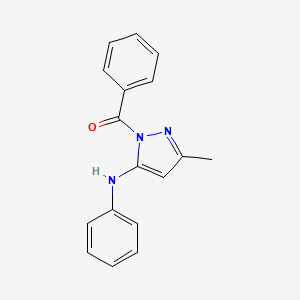
![4-(4-chlorophenyl)-N-[1-(furan-2-yl)ethylidene]piperazin-1-amine](/img/structure/B5834763.png)
